molecular formula C19H22ClN5 B11225107 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11225107
M. Wt: 355.9 g/mol
InChI Key: YBIQTNOOHXAECQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methyl group on the phenyl ring, along with a cycloheptyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-4-methylphenylhydrazine with cycloheptyl isocyanide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to be effective in producing pyrazolo[3,4-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of substituents, which contribute to its distinct chemical properties and biological activities. The presence of the cycloheptyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C19H22ClN5

Molecular Weight

355.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H22ClN5/c1-13-8-9-15(10-17(13)20)25-19-16(11-23-25)18(21-12-22-19)24-14-6-4-2-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,21,22,24)

InChI Key

YBIQTNOOHXAECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCC4)Cl

Origin of Product

United States

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